molecular formula C10H9ClN4O B8472421 6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one

6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one

Cat. No. B8472421
M. Wt: 236.66 g/mol
InChI Key: OAMGBBQVYBRDBZ-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

A 250-mL three-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet was charged with 2-aminopyridine (500 mg, 5.31 mmol), 103a (1.19 g, 5.31 mmol), cesium carbonate (5.19 g, 15.9 mmol), and 1,4-dioxane (75 mL). After bubbling nitrogen through the resulting suspension for 30 min, Xantphos (261 mg, 0.451 mmol) and tris(dibenzylideneacetone)dipalladium(0) (243 mg, 0.266 mmol) were added, and the reaction mixture was heated at reflux for 3 h. After this time, the mixture was cooled to room temperature and diluted with ethyl acetate (350 mL) and water (40 mL). The organic layer was separated, and the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×100 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was triturated with methanol (30 mL) to afford a 92% yield (1.16 g) of 104a as an off-white solid: mp 201-202° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.64 (s, 1H), 8.38 (m, 2H), 7.75 (m, 1H), 7.54 (d, 1H, J=8.1 Hz), 7.03 (m, 1H), 3.67 (s, 3H); MS (ESI+) m/z 237.0 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
243 mg
Type
catalyst
Reaction Step Three
Quantity
261 mg
Type
catalyst
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[C:9]1[C:10](=[O:17])[N:11]([CH3:16])[N:12]=[C:13]([Cl:15])[CH:14]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1>C(OCC)(=O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[Cl:15][C:13]1[CH:14]=[C:9]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[C:10](=[O:17])[N:11]([CH3:16])[N:12]=1 |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
1.19 g
Type
reactant
Smiles
BrC=1C(N(N=C(C1)Cl)C)=O
Name
cesium carbonate
Quantity
5.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
243 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
261 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL three-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
After bubbling nitrogen through the resulting suspension for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methanol (30 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(N(N1)C)=O)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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